molecular formula C14H14F3N3O2S B215076 N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide

N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide

Cat. No. B215076
M. Wt: 345.34 g/mol
InChI Key: GJZFJSQYYRPXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide, also known as DPA-714, is a chemical compound that belongs to the family of pyridine sulfonamides. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide binds to TSPO with high affinity and specificity, leading to the modulation of various cellular processes. It has been shown to reduce neuroinflammation, oxidative stress, and apoptosis in animal models of neurodegenerative diseases. Additionally, N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide has been used as a tracer in positron emission tomography (PET) imaging to visualize the distribution and activation of TSPO in vivo.
Biochemical and Physiological Effects:
N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide has been reported to have various biochemical and physiological effects in animal models, including the inhibition of microglial activation, the reduction of pro-inflammatory cytokines, and the promotion of neurogenesis. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide is its high affinity and specificity for TSPO, which allows for the accurate visualization and quantification of TSPO expression in vivo. Additionally, N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide is its relatively short half-life, which may limit its use in longitudinal studies.

Future Directions

There are several future directions for the use of N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide in scientific research. One area of interest is the development of novel TSPO ligands with improved pharmacokinetic properties and higher selectivity for TSPO. Another direction is the investigation of the role of TSPO in various neuroinflammatory and neurodegenerative diseases, including multiple sclerosis, Parkinson's disease, and amyotrophic lateral sclerosis. Additionally, the use of N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide as a therapeutic agent for these diseases warrants further investigation.
Conclusion:
In conclusion, N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide is a promising chemical compound with potential applications in scientific research, particularly in the field of neuroimaging. Its high affinity and specificity for TSPO make it a valuable tool for the visualization and quantification of TSPO expression in vivo. Additionally, its biochemical and physiological effects make it a potential therapeutic agent for various neuroinflammatory and neurodegenerative diseases. Further research is needed to fully understand the mechanisms underlying its effects and to develop novel TSPO ligands with improved properties.

Synthesis Methods

The synthesis of N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide involves the reaction of 6-chloronicotinoyl chloride with N,N-dimethyl-3-aminopyridine in the presence of a base, followed by the reaction of the resulting intermediate with 3-(trifluoromethyl)aniline. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide has been extensively used in scientific research, particularly in the field of neuroimaging. It is a selective ligand for the translocator protein (TSPO), which is highly expressed in activated microglia and astrocytes. TSPO has been implicated in various neuroinflammatory and neurodegenerative diseases, making it a potential target for diagnostic and therapeutic purposes.

properties

Product Name

N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide

Molecular Formula

C14H14F3N3O2S

Molecular Weight

345.34 g/mol

IUPAC Name

N,N-dimethyl-6-[3-(trifluoromethyl)anilino]pyridine-3-sulfonamide

InChI

InChI=1S/C14H14F3N3O2S/c1-20(2)23(21,22)12-6-7-13(18-9-12)19-11-5-3-4-10(8-11)14(15,16)17/h3-9H,1-2H3,(H,18,19)

InChI Key

GJZFJSQYYRPXGL-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CN=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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